tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride
Description
tert-Butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride is a bicyclic compound featuring two azetidine rings connected via a sulfonyl (-SO₂-) bridge. The tert-butyl carbamate group at the 1-position of one azetidine ring and the hydrochloride salt enhance solubility and stability, making it a promising intermediate in medicinal chemistry.
Properties
CAS No. |
2763755-57-1 |
|---|---|
Molecular Formula |
C11H21ClN2O4S |
Molecular Weight |
312.81 g/mol |
IUPAC Name |
tert-butyl 3-(azetidin-3-ylsulfonyl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O4S.ClH/c1-11(2,3)17-10(14)13-6-9(7-13)18(15,16)8-4-12-5-8;/h8-9,12H,4-7H2,1-3H3;1H |
InChI Key |
RRDDAGOHHOWNQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2CNC2.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride typically involves multiple steps. One common approach starts with the preparation of azetidine-3-carboxylic acid derivatives. The tert-butyl group is introduced via a protecting group strategy, often using tert-butyl chloroformate. The sulfonyl group can be added through sulfonylation reactions using reagents like sulfonyl chlorides .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions can target the azetidine rings or the sulfonyl group.
Substitution: Nucleophilic substitution reactions are common, especially involving the tert-butyl group and the azetidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to deprotected azetidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The azetidine rings and sulfonyl group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. This compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .
Comparison with Similar Compounds
The compound is compared below with structurally related azetidine derivatives, focusing on molecular properties, functional groups, and applications.
Structural and Functional Group Analysis
*Target compound; †Assumed based on purity trends in evidence.
Key Differences:
- Hydrochloride Salt : Common in all listed compounds, improving aqueous solubility for biological testing .
- Functional Diversity: The triazole-containing analog (C₁₂H₁₈N₄O₃) offers aromatic interactions, while the methyl ester derivative (C₆H₁₂ClNO₂) lacks steric bulk, favoring metabolic instability .
Physicochemical and Application Comparisons
Solubility and Stability :
- The sulfonyl group in the target compound likely reduces lipophilicity (clogP ~1.2 estimated) compared to tert-butyl azetidine-3-carboxylate hydrochloride (clogP ~2.5), improving water solubility for in vitro assays .
- The triazole-containing analog (C₁₂H₁₈N₄O₃) may exhibit higher metabolic stability due to its rigid aromatic group .
Synthetic Utility :
- The tert-butyl carbamate group in the target compound and analogs serves as a protective group for amines, enabling selective deprotection during multi-step syntheses .
- Sulfonyl-linked azetidines are rare in the evidence, suggesting niche applications in covalent inhibitor design or sulfonamide-based therapeutics .
Biological Relevance: Azetidine carboxylates (e.g., C₈H₁₆ClNO₂) are frequently used as intermediates in kinase inhibitor synthesis, while sulfonyl derivatives may target serine proteases . The dihydroxypropyl-substituted azetidine () highlights structural flexibility for tuning solubility and target engagement .
Biological Activity
tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure includes an azetidine ring and a sulfonyl group, which are critical for its biological activity. The molecular formula is , and it features a tert-butyl group that enhances its lipophilicity and stability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the Azetidine Ring : Utilizing starting materials such as azetidine derivatives.
- Sulfonylation : Introducing the sulfonyl group through reactions with sulfonyl chlorides.
- Esterification : Converting the carboxylic acid to an ester using tert-butyl alcohol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in anti-cancer and anti-inflammatory applications.
Anticancer Activity
Studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance:
- Inhibition of Cell Proliferation : The compound has been reported to inhibit cell proliferation in human breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range.
- Mechanism of Action : It induces apoptosis through activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.87 | Apoptosis via caspase activation |
| MCF7 | 1.75 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases.
Case Studies
Recent studies have highlighted the efficacy of this compound in animal models:
- Breast Cancer Model : In a BALB/c nude mouse model, treatment with the compound resulted in reduced tumor growth and metastasis when compared to control groups.
- Inflammation Model : In models of induced inflammation, administration of the compound significantly reduced swelling and pain responses.
The biological activity is primarily attributed to the following mechanisms:
- Interaction with Cellular Targets : The sulfonamide moiety interacts with various cellular targets, enhancing its anticancer effects.
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in tumor progression and inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
